The synthesis of (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine can be achieved through various methods. One common approach involves the reaction of isonicotinic acid hydrazide (isoniazid) with glycine in the presence of a condensing agent such as polyphosphoric acid. , This reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization to yield the oxadiazole ring.
While the specific mechanism of action of (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine is not extensively studied, its potential biological activities likely stem from its ability to interact with various biological targets. The presence of nitrogen atoms and aromatic rings allows it to participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially interfering with their function.
Antifungal Agents: Researchers have synthesized a series of (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives, utilizing (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine as a starting point. These derivatives showed promising antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. Notably, compounds 4f and 4h exhibited significant activity, while 4c displayed moderate activity, all compared to the standard antifungal agent clotrimazole. The minimum inhibitory concentration (MIC) for these compounds ranged from 1.62 to 25 μg/mL.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7